

The Ambiguity of C₁₁H₁₀BrNO₃: An Analysis of Known Isomers

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Compound of Interest

Compound Name: *Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate*

Cat. No.: *B1298458*

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Introduction

The molecular formula C₁₁H₁₀BrNO₃ represents a number of isomeric chemical compounds. Without additional structural information, a single definitive IUPAC (International Union of Pure and Applied Chemistry) name cannot be assigned. This technical overview addresses this ambiguity by identifying several known isomers corresponding to this formula. For each isomer, the correct IUPAC name, Chemical Abstracts Service (CAS) number, and a summary of any available data are provided. However, it is critical to note that detailed public-domain information regarding the biological activities, signaling pathways, and comprehensive experimental protocols for these specific compounds is exceedingly scarce. Therefore, the creation of an in-depth technical guide with extensive quantitative data and detailed experimental workflows, as initially requested, is not feasible at this time.

Identified Isomers of C₁₁H₁₀BrNO₃

Several distinct chemical structures share the molecular formula C₁₁H₁₀BrNO₃. The following sections detail the IUPAC nomenclature and available information for the most prominent examples found in chemical databases.

4-bromo-N-(2-oxoxolan-3-yl)benzamide

- IUPAC Name: 4-bromo-N-(2-oxoxolan-3-yl)benzamide

- CAS Number: 77694-34-9

This compound consists of a benzamide structure where the nitrogen is substituted with a 2-oxooxolan-3-yl group, and a bromine atom is attached to the para-position of the benzene ring.

Available Data: Information on this specific isomer is limited primarily to chemical supplier databases. While there is mention of its potential for use in medicinal chemistry, including possible enzyme inhibition, antimicrobial, or anti-inflammatory properties, there is a lack of peer-reviewed studies detailing its biological effects. No quantitative data on its biological activity or detailed experimental protocols are publicly available.

5-bromo-3-hydroxy-3-(2-oxopropyl)-1H-indol-2-one

- IUPAC Name: 5-bromo-3-hydroxy-3-(2-oxopropyl)-1H-indol-2-one
- CAS Number: 76325-66-1

This isomer is a derivative of oxindole, a bicyclic structure containing a fused benzene and pyrrolidinone ring system. It is substituted with a bromine atom at the 5-position, a hydroxyl group at the 3-position, and a 2-oxopropyl group also at the 3-position.

Available Data: Similar to the first isomer, this compound is listed in chemical databases and by suppliers, but there is no significant body of scientific literature describing its synthesis, biological evaluation, or mechanism of action.

4-(4-bromo-2-methylanilino)-4-oxobut-2-enoic acid

- IUPAC Name: 4-(4-bromo-2-methylanilino)-4-oxobut-2-enoic acid
- CAS Number: 175205-16-0

This compound is a derivative of but-2-enoic acid, featuring an amide linkage to a 4-bromo-2-methylaniline moiety.

Available Data: There is a notable absence of in-depth research on the biological properties of this specific molecule in the public domain.

Summary of Available Information

The table below summarizes the basic identifiers for the known isomers of C₁₁H₁₀BrNO₃.

IUPAC Name	CAS Number
4-bromo-N-(2-oxoxolan-3-yl)benzamide	77694-34-9
5-bromo-3-hydroxy-3-(2-oxopropyl)-1H-indol-2-one	76325-66-1
4-(4-bromo-2-methylanilino)-4-oxobut-2-enoic acid	175205-16-0

Limitations and Conclusion

A comprehensive investigation for scientific literature pertaining to the biological activity, experimental protocols, and associated signaling pathways for the identified isomers of C₁₁H₁₀BrNO₃ did not yield sufficient data to construct the requested in-depth technical guide. The core requirements of quantitative data tables, detailed experimental methodologies, and visualizations of molecular pathways cannot be met due to the absence of published research in these areas.

Researchers, scientists, and drug development professionals interested in this molecular formula should be aware of its structural ambiguity. Any future work would likely require the unambiguous synthesis and subsequent biological evaluation of a specific, targeted isomer to generate the type of in-depth data required for a comprehensive technical whitepaper. At present, such a resource cannot be compiled from the available scientific literature.

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